molecular formula C6H6N2O6S B13765004 Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) CAS No. 112700-08-0

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate)

Cat. No.: B13765004
CAS No.: 112700-08-0
M. Wt: 234.19 g/mol
InChI Key: IHWGANISMYLGDC-UHFFFAOYSA-N
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Description

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) is a chemical compound with the molecular formula C6H6N2O6S It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 2-position, a nitro group at the 5-position, and a hydrogen sulfate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) typically involves the nitration of 2-amino phenol followed by sulfonation The nitration process introduces the nitro group at the 5-position of the phenol ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

In industrial settings, the production of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group and the electron-withdrawing nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydrogen sulfate group enhances its solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) can be compared with other similar compounds such as:

    2-Amino-5-nitrophenol: Lacks the hydrogen sulfate group, making it less soluble in water.

    2-Hydroxy-4-nitroaniline: Has a different substitution pattern on the phenol ring.

    3-Nitro-6-aminophenol: Another isomer with different chemical properties.

The uniqueness of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

112700-08-0

Molecular Formula

C6H6N2O6S

Molecular Weight

234.19 g/mol

IUPAC Name

(2-amino-5-nitrophenyl) hydrogen sulfate

InChI

InChI=1S/C6H6N2O6S/c7-5-2-1-4(8(9)10)3-6(5)14-15(11,12)13/h1-3H,7H2,(H,11,12,13)

InChI Key

IHWGANISMYLGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)N

Origin of Product

United States

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